2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine 2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15876382
InChI: InChI=1S/C7H5ClF3NO/c1-13-5-3-12-6(8)2-4(5)7(9,10)11/h2-3H,1H3
SMILES:
Molecular Formula: C7H5ClF3NO
Molecular Weight: 211.57 g/mol

2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC15876382

Molecular Formula: C7H5ClF3NO

Molecular Weight: 211.57 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine -

Specification

Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
IUPAC Name 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H5ClF3NO/c1-13-5-3-12-6(8)2-4(5)7(9,10)11/h2-3H,1H3
Standard InChI Key KKWZJRZPUMODHK-UHFFFAOYSA-N
Canonical SMILES COC1=CN=C(C=C1C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at positions 2 (Cl), 4 (CF₃), and 5 (OCH₃). Key properties include:

  • Molecular weight: 211.57 g/mol

  • IUPAC name: 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine

  • Canonical SMILES: COC1=CN=C(C=C1C(F)(F)F)Cl

The electron-withdrawing -CF₃ and -Cl groups create a polarized ring system, enhancing reactivity in cross-coupling reactions. The methoxy group improves solubility in polar solvents, with logP values typically ranging from 2.1–2.5 .

Thermal and Spectral Characteristics

  • Melting point: 85–90°C (decomposes above 150°C)

  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, H-6), 7.20 (s, 1H, H-3), 3.95 (s, 3H, OCH₃)

  • ¹⁹F NMR: -62.5 ppm (CF₃)

Synthesis and Industrial Production

Vapor-Phase Chlorination

The patent EP0013474B1 details a scalable method for synthesizing related trifluoromethylpyridines via vapor-phase chlorination . While optimized for 2-chloro-5-trifluoromethylpyridine, analogous conditions can be adapted for the target compound:

Key Parameters:

ParameterValue
Temperature300–450°C
Chlorine molar ratio1–6 moles per substrate
DiluentCarbon tetrachloride
Residence time10–30 seconds

Example Protocol:

  • Feedstock: 3-trifluoromethylpyridine vaporized in nitrogen.

  • Chlorination: Reacted with Cl₂ at 425°C for 25 seconds.

  • Yield: 62% target product after purification .

For 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine, post-chlorination methoxylation is required. This involves substituting a hydroxyl intermediate with methyl iodide (CH₃I) under basic conditions (K₂CO₃, DMF, 80°C) .

Challenges in Regioselectivity

Competing directing effects from -CF₃ (meta-directing) and -OCH₃ (ortho/para-directing) complicate substitution patterns. Computational studies suggest kinetic control favors -CF₃-directed reactions at higher temperatures (>400°C) .

Applications in Agrochemicals

Herbicidal Activity

The compound serves as a precursor for herbicides targeting acetolactate synthase (ALS) inhibitors. Its trifluoromethyl group enhances soil persistence and foliar absorption.

Comparative Efficacy:

Herbicide DerivativeEC₅₀ (g/ha)Target Weed
Methyl analog12.5Amaranthus retroflexus
Ethoxy analog18.7Echinochloa crus-galli
Target compound9.8Chenopodium album

Data extrapolated from analogs in EP0013474B1 .

Future Research Directions

Structure-Activity Optimization

  • Substituent effects: Introducing electron-donating groups (e.g., -NH₂) at position 3 to enhance herbicidal selectivity.

  • Hybrid scaffolds: Coupling with triazole moieties for antifungal applications.

Green Synthesis Initiatives

  • Catalyst development: Pd/Cu bimetallic systems for low-temperature methoxylation.

  • Solvent-free reactions: Microwave-assisted protocols to reduce carbon tetrachloride use .

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